molecular formula C13H20N2O2 B170487 (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate CAS No. 137102-30-8

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

Cat. No.: B170487
CAS No.: 137102-30-8
M. Wt: 236.31 g/mol
InChI Key: IJALRZPKODHZOR-LLVKDONJSA-N
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Description

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is a chiral compound widely used in organic synthesis and medicinal chemistry. It is known for its role as a protecting group for amines, particularly in peptide synthesis. The compound’s structure includes a tert-butyl carbamate group attached to a chiral center, which is bonded to a phenylethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate typically involves the reaction of (S)-2-amino-1-phenylethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to yield the free amine by removing the carbamate protecting group using reagents like trifluoroacetic acid.

    Substitution: The carbamate group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Trifluoroacetic acid or hydrogenation catalysts.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Free amine (2-amino-1-phenylethylamine).

    Substitution: Derivatives with different protecting groups.

Scientific Research Applications

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is extensively used in:

    Chemistry: As a protecting group in peptide synthesis and other organic transformations.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those involving chiral amines.

    Industry: In the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The primary mechanism of action for (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate involves its role as a protecting group. It temporarily masks the amino group, preventing unwanted reactions during synthetic processes. The carbamate group can be selectively removed under mild conditions, revealing the free amine for further reactions. This selective protection and deprotection are crucial in multi-step organic syntheses.

Comparison with Similar Compounds

  • tert-Butyl (2-amino-1-phenylethyl)carbamate acetate
  • tert-Butyl (1-((2-(dimethylamino)ethyl)(methyl)amino)propan-2-yl)carbamate

Uniqueness: (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality is essential in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications where stereochemistry affects biological activity.

Properties

IUPAC Name

tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJALRZPKODHZOR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640524
Record name tert-Butyl [(1S)-2-amino-1-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137102-30-8
Record name tert-Butyl [(1S)-2-amino-1-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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